molecular formula C13H15NO2 B573436 2-(4-Isopropyl-1H-indol-3-yl)acetic acid CAS No. 191675-19-1

2-(4-Isopropyl-1H-indol-3-yl)acetic acid

Cat. No.: B573436
CAS No.: 191675-19-1
M. Wt: 217.268
InChI Key: RQPYPOXRWCPZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone belonging to the auxin class. This compound is characterized by the presence of an indole ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis followed by specific functionalization steps to introduce desired substituents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isopropyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its role in plant growth regulation and its potential as a plant growth hormone.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division by binding to auxin receptors and activating downstream signaling pathways. In medicinal applications, it may exert its effects by modulating enzyme activity or interacting with cellular receptors involved in inflammation, cancer, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropyl-1H-indol-3-yl)acetic acid is unique due to the presence of the isopropyl group, which may enhance its biological activity and specificity compared to other indole derivatives. This structural modification can influence its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

191675-19-1

Molecular Formula

C13H15NO2

Molecular Weight

217.268

IUPAC Name

2-(4-propan-2-yl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C13H15NO2/c1-8(2)10-4-3-5-11-13(10)9(7-14-11)6-12(15)16/h3-5,7-8,14H,6H2,1-2H3,(H,15,16)

InChI Key

RQPYPOXRWCPZLH-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(=CC=C1)NC=C2CC(=O)O

Synonyms

1H-Indole-3-aceticacid,4-(1-methylethyl)-(9CI)

Origin of Product

United States

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